molecular formula C28H47NO5 B607667 Glyco-obeticholic acid CAS No. 863239-60-5

Glyco-obeticholic acid

Número de catálogo: B607667
Número CAS: 863239-60-5
Peso molecular: 477.7 g/mol
Clave InChI: MTLPUOZJBFHNSO-FCWTVGIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ácido Glico-Obeticolíco es un derivado de ácido biliar conjugado del Ácido Obeticolíco, que es un análogo de ácido biliar semisintético. El Ácido Obeticolíco es conocido por su función como agonista del receptor X de farnesoides y se utiliza en el tratamiento de enfermedades hepáticas como la colangitis biliar primaria y la esteatohepatitis no alcohólica . El Ácido Glico-Obeticolíco se forma conjugando el Ácido Obeticolíco con glicina, lo que aumenta su solubilidad y biodisponibilidad.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido Glico-Obeticolíco implica la conjugación del Ácido Obeticolíco con glicina. El proceso normalmente incluye la activación del grupo carboxilo del Ácido Obeticolíco, seguida de su reacción con glicina en condiciones básicas. La reacción se suele llevar a cabo en un disolvente orgánico como la dimetilformamida o el diclorometano .

Métodos de Producción Industrial: La producción industrial del Ácido Glico-Obeticolíco sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la cromatografía líquida de alto rendimiento para purificar el producto final .

Análisis De Reacciones Químicas

Enterohepatic Recirculation

Glyco-OBET undergoes enterohepatic recirculation:

  • Biliary secretion : Conjugated G-OCA is secreted into bile .

  • Intestinal deconjugation : Gut microbiota hydrolyze G-OCA back to OCA in the ileum and colon .

  • Reabsorption : Free OCA is reabsorbed and reconjugated in the liver .

Key Enzymatic Processes

Reaction TypeEnzyme/ProcessSiteOutcome
ConjugationBAATLiverGlycine/taurine conjugation
DeconjugationBacterial hydrolasesIntestineRegeneration of OCA
GlucuronidationUGT1A1/UGT2B7LiverFormation of 3-glucuronide (minor)

Physicochemical Stability

  • Thermal stability : Decomposition temperature undetermined, but stable under standard storage (2–8°C) .

  • Photostability : No data reported; assumed stable in opaque packaging .

  • Hydrolytic stability : Resistant to hydrolysis in plasma but susceptible to microbial degradation in the gut .

Analytical Stability

  • Plasma samples : Stable for 60 days at –70°C, 10 hours at room temperature, and 58 hours post-processing .

  • Stock solutions : Stable for 52 days at 2–8°C .

LC-MS/MS Quantification

A validated method for simultaneous detection of OCA and G-OCA in human plasma :

ParameterOCAG-OCA
Linearity range (ng/mL)0.50–100.000.50–100.00
Recovery (%)85.0881.16
Matrix effect (%CV)<5<5
LLOQ (ng/mL)0.500.50

Chromatographic conditions :

  • Column : Poroshell 120 EC-C18 (2.1 × 50 mm).

  • Mobile phase : Acetonitrile/water with 0.1% formic acid .

Pharmacokinetic Interactions

  • Protein binding : >99% bound to plasma proteins .

  • Half-life : Prolonged due to enterohepatic recirculation (~24 hours for OCA) .

  • Excretion : 87% fecal excretion (primarily as conjugates) .

Dose-Dependent Accumulation

  • G-OCA exposure increases disproportionately at higher OCA doses .

  • Metabolite-to-parent ratio : 13.8 for G-OCA vs. 12.3 for tauro-OBET .

Toxicological Considerations

  • Genotoxicity : G-OCA and OCA show no mutagenic potential in Ames tests .

  • Carcinogenicity : No evidence in humans; benign tumors observed in rats at supratherapeutic doses .

Aplicaciones Científicas De Investigación

Treatment of Primary Biliary Cholangitis (PBC)

Glyco-obeticholic acid is primarily indicated for the treatment of primary biliary cholangitis, especially in patients who do not respond adequately to ursodeoxycholic acid. Clinical trials have demonstrated that obeticholic acid significantly reduces alkaline phosphatase (ALP) levels, a key marker in PBC management.

  • Clinical Efficacy : In a phase III trial involving 216 patients, 59% of those treated with obeticholic acid achieved a significant reduction in ALP levels compared to placebo . The mean reduction in ALP was reported to be 246 U/L in treated patients versus an increase in the placebo group .
Study Treatment Group Responders (%) Mean ALP Reduction (U/L)
Phase IIIObeticholic Acid59246
Placebo7-17

Non-Alcoholic Steatohepatitis (NASH)

This compound is under investigation for its potential benefits in treating non-alcoholic steatohepatitis. Initial studies suggest that it may help reduce liver fibrosis and improve hepatic outcomes.

  • Case Study Findings : A recent real-world study indicated a 63% reduction in hospitalization rates for hepatic decompensation among patients treated with obeticholic acid compared to those who were not . This highlights its potential role in improving long-term liver health.

Safety and Tolerability

While this compound has shown promising results, safety remains a critical concern. Common side effects include pruritus and potential liver failure in advanced cirrhosis cases.

  • Safety Profile : In clinical trials, pruritus was reported in up to 56% of patients taking higher doses of obeticholic acid . Furthermore, the FDA has contraindicated its use in patients with advanced cirrhosis due to risks associated with liver failure .

Mecanismo De Acción

El Ácido Glico-Obeticolíco ejerce sus efectos principalmente a través de la activación del receptor X de farnesoides. Este receptor es un receptor nuclear que regula la síntesis de ácidos biliares, el metabolismo lipídico y la homeostasis de la glucosa. La activación del receptor X de farnesoides por el Ácido Glico-Obeticolíco lleva a la supresión de la síntesis de ácidos biliares, la reducción de la inflamación hepática y la atenuación de la fibrosis .

Compuestos Similares:

Unicidad: El Ácido Glico-Obeticolíco es único debido a su mayor solubilidad y biodisponibilidad en comparación con su compuesto parental, el Ácido Obeticolíco. Su conjugación con glicina también le confiere propiedades farmacocinéticas distintas, lo que lo convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Uniqueness: Glyco-Obeticholic Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, Obeticholic Acid. Its glycine conjugation also provides distinct pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .

Actividad Biológica

Glyco-obeticholic acid (glyco-OCA) is an active metabolite of obeticholic acid (OCA), a semisynthetic bile acid that acts as a potent and selective agonist of the farnesoid X receptor (FXR). This article explores the biological activity of glyco-OCA, focusing on its pharmacokinetics, therapeutic effects, and safety profile based on diverse research findings.

Overview of this compound

Glyco-OCA is formed through the conjugation of OCA with glycine, which enhances its solubility and bioavailability. As an FXR agonist, glyco-OCA plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Understanding its biological activity is essential for evaluating its therapeutic potential in liver diseases.

Absorption and Metabolism

The pharmacokinetic properties of OCA and its metabolites, including glyco-OCA, have been extensively studied. A notable study involving 160 healthy volunteers reported the concentration-time profiles for OCA and its metabolites after administration. The results indicated that glyco-OCA concentrations were significant following multiple doses of OCA, suggesting that it is an important metabolite in humans .

Parameter Glyco-OCA OCA
EC50 (FXR Activation)Similar to OCA~100-fold lower than CDCA
Primary Metabolite YesNo
Major Conjugation GlycineTaurine

Efficacy in Liver Diseases

Glyco-OCA has shown promise in treating chronic liver diseases, particularly primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH). In clinical trials, OCA demonstrated significant reductions in alkaline phosphatase (ALP) levels among patients with PBC who had inadequate responses to ursodeoxycholic acid therapy. The trials indicated that glyco-OCA contributes to the overall efficacy of OCA by enhancing its therapeutic effects .

  • Clinical Trial Findings :
    • Study Design : Double-blind trial with 165 patients.
    • Dosage : Patients received 10 mg, 25 mg, or 50 mg doses of OCA.
    • Results :
      • Reduction in ALP levels ranged from 21% to 25% in the OCA groups compared to a mere 3% in the placebo group.
      • Secondary endpoints showed reductions in γ-glutamyl transpeptidase (48%-63%) and alanine aminotransferase (21%-35%) among OCA recipients .

Case Studies

  • Case Study on NASH :
    • A recent study highlighted that patients with NASH exhibited improved liver histology when treated with OCA. The upregulation of alternative bile acid synthesis pathways was identified as a key factor influencing treatment response, suggesting that glyco-OCA may enhance therapeutic outcomes through metabolic modulation .
  • Long-term Efficacy :
    • In an open-label extension of the PBC trial, patients maintained reduced ALP levels over a year, indicating sustained efficacy of glyco-OCA as part of OCA therapy .

Safety Profile

The safety profile of glyco-OCA has been evaluated alongside that of OCA. Common adverse effects include pruritus, which was dose-dependent in clinical studies. The incidence rates were significantly lower in patients receiving the lowest dose (10 mg) compared to higher doses . Importantly, preclinical studies indicated that glyco-OCA and its parent compound did not exhibit genotoxicity or carcinogenicity in various assays .

Propiedades

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPUOZJBFHNSO-FCWTVGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863239-60-5
Record name Glyco-obeticholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.